molecular formula C12H20O4 B3203753 4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid CAS No. 1021273-74-4

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid

Cat. No.: B3203753
CAS No.: 1021273-74-4
M. Wt: 228.28
InChI Key: SVTFYLMWINQYFM-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane carboxylic acid, where the carboxyl group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid typically involves the protection of the carboxyl group of cyclohexane carboxylic acid with a tert-butoxycarbonyl group. One common method involves the reaction of cyclohexane carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the carboxyl group from unwanted reactions during multi-step synthesis processes. The Boc group can be selectively removed under acidic conditions, revealing the free carboxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid is unique due to its specific structure, which provides stability and ease of handling during synthesis. The Boc group is a widely used protecting group in organic chemistry due to its stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTFYLMWINQYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021273-74-4, 1260106-28-2
Record name 4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (1r,4r)-4-[(tert-butoxy)carbonyl]cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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